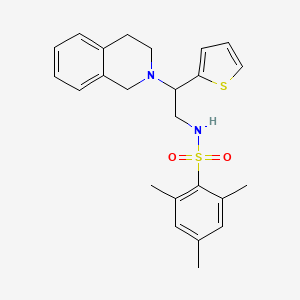

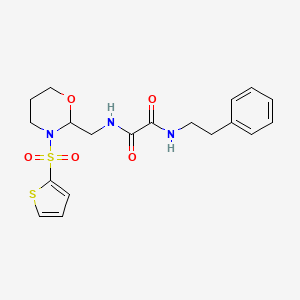

![molecular formula C14H19ClN4O B2385103 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-hydrochlorid CAS No. 1171907-59-7](/img/structure/B2385103.png)

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride” is a chemical compound with a molecular weight of 308.81 . It is a powder that is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The IUPAC name of this compound is “1-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride”. The InChI code is "1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H" .Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 308.81 . The InChI code is "1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H" .Wirkmechanismus

The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.

Biochemical and Physiological Effects:

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It also exhibits antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride in lab experiments include its high yield synthesis, low toxicity, and broad-spectrum biological activities. However, its limitations include its poor solubility in water, which may limit its use in certain assays.

Zukünftige Richtungen

There are several future directions for the study of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride. One area of research is the development of more efficient synthetic methods for the compound. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

In conclusion, 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesemethoden

The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride involves the reaction of 3-benzyl-1,2,4-oxadiazole-5-carbaldehyde with piperazine in the presence of hydrochloric acid. The reaction is carried out at room temperature, and the product is obtained in high yield after purification.

Wissenschaftliche Forschungsanwendungen

- Forscher haben das Antitumorpotenzial dieser Verbindung untersucht. Ihr Benzyloxadiazol-Rest könnte in die Wachstums- und Proliferationspfade von Krebszellen eingreifen. Weitere Studien sind notwendig, um seinen Wirkmechanismus aufzuklären und seine Wirksamkeit gegen bestimmte Krebsarten zu bewerten .

- Der Oxadiazolring in diesem Molekül trägt zu seinen antimikrobiellen Eigenschaften bei. Er hat sich als inhibitorisch gegen Bakterien, Pilze und sogar einige arzneimittelresistente Stämme erwiesen. Untersuchungen zu seinem Wirkmechanismus und potenziellen klinischen Anwendungen sind im Gange .

- Einige Studien deuten darauf hin, dass 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-hydrochlorid neuroprotektive Eigenschaften aufweist. Es könnte neuronale Signalwege modulieren und vor neurodegenerativen Erkrankungen schützen. Weitere Forschung ist erforderlich, um diese Ergebnisse zu validieren .

- Die Benzyl- und Oxadiazolreste der Verbindung könnten zu ihren entzündungshemmenden Wirkungen beitragen. Forscher haben ihren Einfluss auf Entzündungsmarker und Zytokine untersucht. Preklinische Studien zeigen vielversprechend, aber klinische Studien sind zur Validierung erforderlich .

- 1,3,4-Oxadiazole wurden als potenzielle Antidiabetika untersucht. Diese Verbindung mit ihrem einzigartigen Substitutionsschema könnte den Glukosestoffwechsel oder die Insulinempfindlichkeit beeinflussen. In-vitro- und Tierstudien haben seine Fähigkeit gezeigt, den Blutzuckerspiegel zu senken .

- Wissenschaftler verwenden diese Verbindung als chemische Sonde in der Proteomforschung. Ihre spezifischen Wechselwirkungen mit zellulären Zielmolekülen können helfen, biologische Pfade zu entschlüsseln und potenzielle Medikamenten-Zielstrukturen zu identifizieren. Forscher verwenden sie, um Protein-Ligand-Wechselwirkungen und zelluläre Reaktionen zu untersuchen .

Antitumoraktivitäten

Antibakterielle Wirkung

Neuroprotektive Wirkungen

Anti-inflammatorisches Potenzial

Antidiabetische Aktivität

Chemische Biologie-Sonden

Safety and Hazards

Eigenschaften

IUPAC Name |

3-benzyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O.ClH/c1-2-4-12(5-3-1)10-13-16-14(19-17-13)11-18-8-6-15-7-9-18;/h1-5,15H,6-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGOGXQSODPRDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=NO2)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

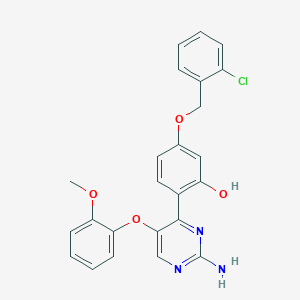

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)

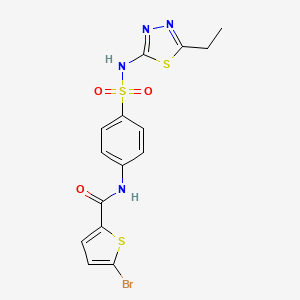

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)

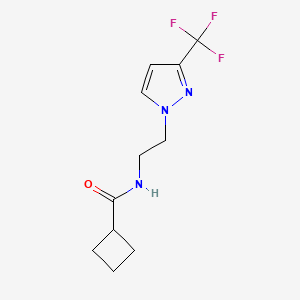

![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)